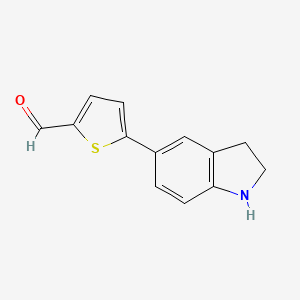

5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde

Description

5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is a heterocyclic compound featuring a 2,3-dihydroindole core linked to a thiophene-carbaldehyde moiety. This structure combines the aromaticity of indole with the electron-rich thiophene system, making it a promising scaffold for pharmaceutical applications, particularly in antitumor agent development . The compound is synthesized via catalytic hydrogenation of 5-nitro-1,3-dihydro-2H-indol-2-one, followed by sequential reactions with chloroacetyl chloride and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The final step involves condensation with 2-thiophenecarbaldehyde in the presence of pyrrolidine . Its structural configuration is confirmed by ¹H NMR spectral analysis, aligning with analogous derivatives reported in literature .

Properties

Molecular Formula |

C13H11NOS |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

5-(2,3-dihydro-1H-indol-5-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C13H11NOS/c15-8-11-2-4-13(16-11)10-1-3-12-9(7-10)5-6-14-12/h1-4,7-8,14H,5-6H2 |

InChI Key |

VCRMJIQLDFBYAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=C(S3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde typically involves the reaction of 2,3-dihydro-1H-indole with a thiophene derivative under specific conditions. One common method involves the use of a formylation reaction, where the indole derivative is reacted with a formylating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarboxylic acid.

Reduction: 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenemethanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1H-indol-5-yl)-2-thiophenecarbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Differences:

Insight : The thiophene-carbaldehyde group in 1a balances electrophilicity and lipophilicity, optimizing membrane permeability and target binding compared to imidazole or pyridine derivatives .

Indole-Thiophene Hybrids with Functional Group Variations

3,3-Dimethyl-5-(5-nitro-thiophene-2-yl)-1,3-dihydro-indol-2-one

- Structure : Features a nitro group on the thiophene ring and a dimethyl-substituted indole.

- Synthesis : Prepared via Suzuki coupling between (2'-oxo-[2,3-dihydro-3,3-dimethyl-1,3'-[3H]indol]-5'-yl)boronic acid and 2-bromo-5-nitrothiophene (65% yield) .

- Properties : Yellow-brown solid (m.p. unreported); nitro group enhances electrophilicity but reduces metabolic stability compared to the aldehyde in 1a .

1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indol-5-amine

- Structure : Thiophene-sulfonyl group attached to the indole core.

Insight : The carbaldehyde group in 1a offers versatility for Schiff base formation or further derivatization, whereas nitro and sulfonyl groups prioritize specific electronic or binding interactions .

Pyrrole-Indole Hybrids

Compounds such as 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile () replace thiophene with pyrrole:

- Structural Impact : Pyrrole’s nitrogen atom introduces stronger electron-donating effects, altering charge distribution and solubility.

- Applications : These derivatives are precursors to kinase inhibitors but exhibit lower thermal stability compared to thiophene-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.